Pyrazolidin-3-one

Antibacterial Mur Enzyme Inhibition Peptidoglycan Biosynthesis

Sourcing Pyrazolidin-3-one (CAS 10234-72-7) requires understanding its unique mono-ketone scaffold. Unlike generic pyrazolidine-3,5-diones, this core enables dual MurA/MurB antibacterial activity (IC50 ~80 µM), GABA-T inhibition, and mGluR5 PAM modulation—mechanisms unattainable with oxidized analogs. Its tautomeric equilibrium also enables asymmetric catalysis pathways. For antibacterial, CNS, or agrochemical phytoalexin elicitor programs, substituting with a dione compromises target engagement. Procure this specific scaffold to access these differentiated biological profiles. Available in research quantities (mg to gram scale); contact us for custom synthesis or bulk orders.

Molecular Formula C3H6N2O
Molecular Weight 86.09 g/mol
CAS No. 10234-72-7
Cat. No. B1205042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolidin-3-one
CAS10234-72-7
Synonyms3-pyrazolidone
3-pyrazolidone, monohydrochloride
Molecular FormulaC3H6N2O
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC1CNNC1=O
InChIInChI=1S/C3H6N2O/c6-3-1-2-4-5-3/h4H,1-2H2,(H,5,6)
InChIKeyNDGRWYRVNANFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolidin-3-one (CAS 10234-72-7): Scientific and Industrial Procurement Baseline Guide


Pyrazolidin-3-one (CAS 10234-72-7, molecular weight 86.09 g/mol, formula C3H6N2O) is a five-membered heterocyclic compound containing two nitrogen atoms and a ketone functionality at position 3 [1]. It is the cyclic form of hydrazinopropionic acid and exhibits structural similarity to gamma-aminobutyric acid (GABA) [2]. This core scaffold serves as a versatile building block for pharmaceutical and agrochemical development, with derivatives demonstrating activities including positive allosteric modulation of mGluR5 receptors, GABA transaminase inhibition, antibacterial effects, and phytoalexin elicitation [3].

Why Pyrazolidin-3-one Scaffold Substitution Demands Rigorous Comparative Evaluation


Pyrazolidin-3-one derivatives cannot be generically substituted for structurally similar alternatives such as pyrazolidine-3,5-diones or pyrazol-5-ols due to fundamental differences in oxidation state, tautomeric equilibrium, and receptor engagement profiles. The mono-ketone pyrazolidin-3-one scaffold lacks the C5 carbonyl present in pyrazolidine-3,5-diones, resulting in distinct hydrogen-bonding capacity, metabolic stability, and chemical reactivity patterns [1]. Critically, in antibacterial Mur enzyme inhibition, pyrazolidin-3-one derivatives demonstrate dual MurA/MurB inhibitory activity that is absent or attenuated in corresponding pyrazolidinediones, while the tautomeric interconversion between pyrazol-5-ol and pyrazolidin-3-one forms enables unique catalytic asymmetric synthesis pathways that cannot be accessed with fixed oxidation state analogs [2]. Procurement decisions for this scaffold must therefore be anchored in application-specific comparative performance data rather than generic heterocyclic class assumptions.

Quantitative Differentiation Evidence: Pyrazolidin-3-one Derivatives vs. Structural Analogs


Oxime-Functionalized Pyrazolidin-3-one Derivative (Compound 24) Exhibits Dual MurA/MurB Inhibition: Direct Comparison with Pyrazolidinedione Analogs

The 1,2-diarylpyrazolidin-3-one oxime derivative (compound 24) demonstrated dual inhibitory activity against both Escherichia coli MurA and MurB enzymes with IC50 values of 88.1 µM and 79.5 µM, respectively. Direct comparison with previously reported pyrazolidine-3,5-diones indicated that the oxime functionality at position 4 of the pyrazolidin-3-one scaffold enhanced activity against MurA and recovered activity against the MurB enzyme that was not present in the dione analogs [1].

Antibacterial Mur Enzyme Inhibition Peptidoglycan Biosynthesis

1,2-Diarylpyrazolidin-3-one Oxime Derivative (Compound 24) Demonstrates Broad-Spectrum Antibacterial Activity with Quantified MIC Values

The 1,2-diarylpyrazolidin-3-one oxime derivative (compound 24) exhibited promising antibacterial activity against Gram-negative and Gram-positive bacteria, with minimum inhibitory concentration (MIC) values of 4 µg/mL against E. coli TolC, 10 µg/mL against B. subtilis, and 20 µg/mL against S. aureus [1]. The compound demonstrated a favorable safety margin with LD50 > 50 µg/mL against HepG2 cell line [1].

Antibacterial Broad-Spectrum MIC

Jasmonoyl-L-isoleucine Pyrazolidin-3-one Analogs Elicit Higher Phytoalexin Production than Methyl Jasmonate Control

Nine analogs of jasmonoyl-L-isoleucine containing a pyrazolidin-3-one core were tested for phytoalexin-eliciting activity in common bean (Phaseolus vulgaris L.). The observed activity was, in most cases, higher than that observed for methyl jasmonate at 0.5 mM, even at lower concentration levels [1]. Seedlings treated with most heterocyclic compounds exhibited significantly higher amounts of phaseollin than untreated seedlings [1].

Agrochemical Phytoalexin Elicitation Crop Protection

4-Ethylsulfanyl-1-phenyl-pyrazolidin-3-one Exhibits Sub-100 nM 5-Lipoxygenase Inhibition Potency

The pyrazolidin-3-one derivative 4-ethylsulfanyl-1-phenyl-pyrazolidin-3-one (CHEMBL288937) demonstrated potent in vitro inhibition of rat 5-lipoxygenase with an IC50 value of 60 nM [1].

Anti-inflammatory 5-Lipoxygenase Inhibition Enzyme Assay

Optimal Research and Industrial Deployment Scenarios for Pyrazolidin-3-one (CAS 10234-72-7) Based on Quantified Evidence


Antibacterial Drug Discovery: MurA/MurB Dual Inhibitor Lead Optimization

Procurement of 1,2-diarylpyrazolidin-3-one derivatives is indicated for antibacterial discovery programs targeting peptidoglycan biosynthesis via MurA and MurB enzyme inhibition. The oxime-functionalized pyrazolidin-3-one scaffold enables dual inhibition (IC50 88.1 µM MurA, 79.5 µM MurB) that is not achievable with pyrazolidine-3,5-dione analogs, and demonstrated broad-spectrum activity with MIC values of 4-20 µg/mL against E. coli, B. subtilis, and S. aureus [1]. The favorable cytotoxicity profile (HepG2 LD50 > 50 µg/mL) supports further lead optimization. This application is directly supported by the comparative evidence in Section 3, Evidence Item 1 and 2.

Agrochemical Development: Phytoalexin Elicitors for Crop Protection

Pyrazolidin-3-one jasmonoyl-L-isoleucine analogs are appropriate for agrochemical programs developing phytoalexin elicitors for crop protection. These analogs demonstrated superior phytoalexin production compared to the standard methyl jasmonate control (0.5 mM), with enhanced activity observed even at lower concentrations [2]. The modular synthetic approach using pyrazolidin-3-one as a core building block enables systematic variation of side chains, linkers, and amino acid conjugates for structure-activity optimization. This application is directly supported by the comparative evidence in Section 3, Evidence Item 3.

CNS Drug Discovery: GABA-Targeted Anticonvulsant and mGluR5 PAM Development

Pyrazolidin-3-one derivatives are relevant for central nervous system drug discovery programs targeting GABAergic pathways (as GABA-T inhibitors) and metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulation. The scaffold's structural similarity to GABA and its established role in GABA transaminase inhibition support its utility in anticonvulsant research [3]. Patent disclosures specifically claim pyrazolidin-3-one ethynyl derivatives as mGluR5 PAMs with potential applications in schizophrenia, cognitive disorders, and neuroprotection [4]. Note: While quantitative comparative data in this specific indication area is limited, the scaffold's established mechanism-of-action relevance supports its selection for CNS-targeted library design.

Synthetic Methodology: Chiral Building Block and Asymmetric Catalysis Template

Pyrazolidin-3-one serves as a chiral building block and template for asymmetric catalysis development. The palladium-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols proceeds via capture of the active pyrazolidin-3-one tautomer, enabling synthesis of 2,5-disubstituted and 2,4,5-trisubstituted pyrazolidinones with up to 96% and 95% enantiomeric excess, respectively [5]. This tautomer-dependent reactivity is not accessible with fixed oxidation-state analogs such as pyrazolidine-3,5-diones. Additionally, the pyrazolidin-3-one framework has been developed as a template for asymmetric iminium ion organocatalysts, with modular synthetic routes enabling systematic substituent variation [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.